molecular formula C11H20O4 B1508360 methyl 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate

methyl 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate

Cat. No.: B1508360
M. Wt: 216.27 g/mol
InChI Key: SULLSHBLURKNMG-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-(oxan-2-yloxy)propanoate

InChI

InChI=1S/C11H20O4/c1-11(2,10(12)13-3)8-15-9-6-4-5-7-14-9/h9H,4-8H2,1-3H3

InChI Key

SULLSHBLURKNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCCCO1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 66.3 mL (0.51 mol) of hydroxypivalic acid methyl ester in DCM (325 mL) are added 95.8 mL (1.04 mol) of 3,4-dihydro-2H-pyran. The reaction mixture is cooled to 0° C. and sulfuric acid on silica gel (2.04 g, 0.2 mL sulfuric acid/10 g silica gel) is added and the reaction mixture is stirred at room temperature for 25 minutes. After this time, the reaction mixture is filtered and concentrated under reduced pressure to yield 129 g of 2,2-dimethyl-3-(tetrahydro-pyran-2-yloxy)-propionic acid methyl ester as a yellow oil, which is used in the next step without further purification. Yield: quantitative; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.12 (6H, s), 1.13 (6H, s), 1.4-1.7 (6H, m), 3.3 (1H, m), 3.4 (1H, m), 3.6 (3H, s), 3.65 (1H, d), 3.7 (1H, m), 4.55 (1H, t).
Quantity
66.3 mL
Type
reactant
Reaction Step One
Quantity
95.8 mL
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of hydroxypivalic acid methyl ester (50.0 g, 378 mmol) and p-toluenesulfonic acid monohydrate (1.439 g, 7.57 mmol) in 250 mL of methyl-tert-butylether was added dihydropyran (48.1 mL, 568 mmol) slowly with cooling. The mixture was stirred at room temperature overnight, 50 mL of saturated NaHCO3 added and the mixture shaken and separated. The organic layer dried over MgSO4 and concentrated. Purification of the residue by flash chromatography using 330 g column, 0%-5% ethyl acetate in hexane gave methyl 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate as a clear oil: 1H NMR (400 MHz, CDCl3) δ 4.5 (s, 1H), 3.8-3.6 (m, 2H), 3.6 (m, 3H), 3.4 (s, 1H), 3.25 (m, 1H), 1.7 (m, 1H), 1.6-1.18 (m, 5H), 1.05 (m, 6H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.439 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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